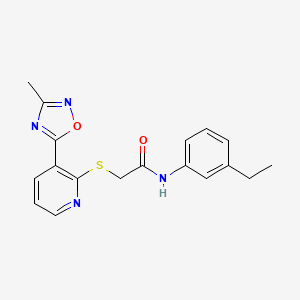
N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, also known as M882-0136, is a compound of interest due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological properties including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H18N4O2S. The structural characteristics include:
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Pyridine derivative : Contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | N-(3-ethylphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |
| SMILES | CCc1cccc(NC(CSc(cc2)ncc2-c2nc(C)no2)=O)c1 |
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa. In one study, derivatives of oxadiazoles showed IC50 values ranging from 29 μM to 73 μM against these cell lines, indicating promising anticancer potential .
Mechanism of Action :
The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, compounds similar to M882-0136 have been found to inhibit TS with IC50 values lower than standard drugs like Pemetrexed .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. The synthesized compounds exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole moiety was crucial for this activity, suggesting a structure–activity relationship (SAR) where modifications can enhance efficacy .
Study 1: Cytotoxicity Evaluation
In a comparative study involving several oxadiazole derivatives, M882-0136 was evaluated for its cytotoxic effects using the MTT assay. The results indicated that it possessed notable cytotoxicity against both MCF-7 and HeLa cell lines with an IC50 value comparable to leading chemotherapeutic agents .
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of various oxadiazole compounds. M882-0136 was part of a series tested against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent .
特性
IUPAC Name |
N-(3-ethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-13-6-4-7-14(10-13)21-16(23)11-25-18-15(8-5-9-19-18)17-20-12(2)22-24-17/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTFAQMDDMBJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














